molecular formula C21H23F3N2O2 B2422970 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide CAS No. 1795360-56-3

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide

Cat. No.: B2422970
CAS No.: 1795360-56-3
M. Wt: 392.422
InChI Key: OPTRVEYWFZLJMM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of both methoxy and trifluoromethyl groups in its structure contributes to its distinctive chemical properties, making it a valuable subject of study in organic chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-phenylazepane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide: Contains a piperidine ring instead of an azepane ring, leading to variations in its reactivity and applications.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide makes it unique compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-28-17-11-9-15(10-12-17)16-6-4-5-13-26(14-16)20(27)25-19-8-3-2-7-18(19)21(22,23)24/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRVEYWFZLJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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